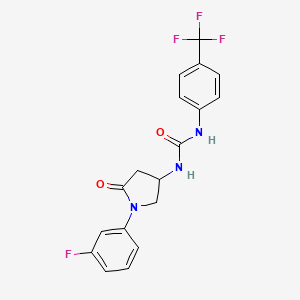
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various cancers and autoimmune diseases. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing a wide range of urea derivatives, including those structurally similar to the specified compound, showcasing their applications in creating novel chemical entities. For example, a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives under microwave irradiation offers a convenient approach to producing a variety of urea compounds with potential biological activities (Li & Chen, 2008). Additionally, the preparation of fluorophosphorus-containing pyrimidines through three-component reactions demonstrates the versatility of fluorinated compounds in synthesizing complex molecules with unique properties (Timoshenko, Markitanov, & Shermolovich, 2011).
Biological Applications
The role of orexin receptors in compulsive food consumption and binge eating has been explored using various selective antagonists, indicating the potential of urea derivatives in studying and possibly treating eating disorders (Piccoli et al., 2012). Furthermore, the stereoselective synthesis of active metabolites of kinase inhibitors highlights the critical role of urea compounds in developing targeted therapies for diseases like cancer (Chen et al., 2010).
Material Science and Sensing Technologies
In material science, urea derivatives have been utilized in creating sensors for selective ion detection, such as fluoride, demonstrating their utility in environmental monitoring and analytical chemistry (Rani et al., 2020). The development of low molecular weight hydrogelators based on urea compounds that form hydrogels with tunable physical properties further exemplifies the application of these compounds in designing new materials with specific functionalities (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F4N3O2/c19-12-2-1-3-15(8-12)25-10-14(9-16(25)26)24-17(27)23-13-6-4-11(5-7-13)18(20,21)22/h1-8,14H,9-10H2,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOPOIXEXMHIHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


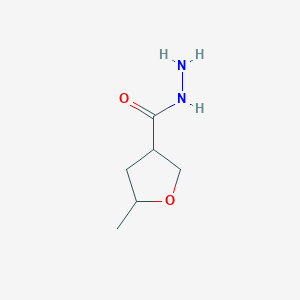
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)
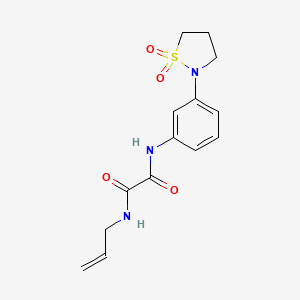
![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)
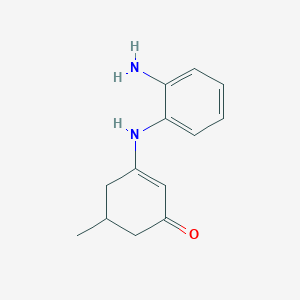
![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)

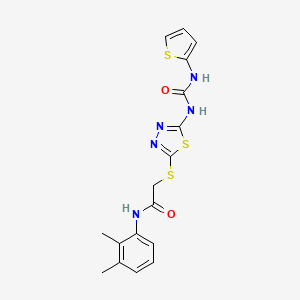

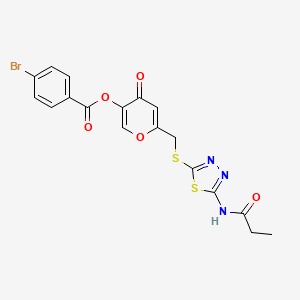
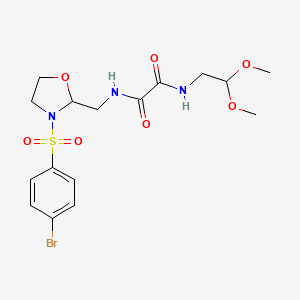

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)